2-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS number
2-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS number
A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride
CAS Number: 208173-19-7
This document provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the properties of its derivatives. These electron-withdrawing groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 208173-19-7 |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Boiling Point | 193 °C (lit.)[1] |
| Density | 1.517 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.472 (lit.)[1] |
| Flash Point | 101.7 °C (215.1 °F)[1] |
Synthesis
Experimental Protocol: General Synthesis from Carboxylic Acid
Disclaimer: The following is a representative protocol for the conversion of a benzoic acid to a benzoyl chloride and has not been specifically published for 2-Fluoro-3-(trifluoromethyl)benzoyl chloride.
Materials:
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2-Fluoro-3-(trifluoromethyl)benzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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N,N-Dimethylformamide (DMF), catalytic amount
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Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)benzoic acid in anhydrous DCM.
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully remove the excess thionyl chloride and the solvent under reduced pressure.
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The crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.
Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride.
Applications in Synthesis
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluoro-3-(trifluoromethyl)phenyl moiety into larger molecules. Its high reactivity makes it suitable for a variety of transformations, most notably in the synthesis of amides, which are common scaffolds in medicinal chemistry.
Synthesis of Ketoamide-Based Cathepsin S Inhibitors
A significant application of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is in the preparation of novel ketoamide-based cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various pathological processes, making its inhibitors promising therapeutic agents. The trifluoromethylphenyl P2 motif has been shown to be effective in the design of potent cathepsin S inhibitors.
Experimental Protocol: General Amide Synthesis
Disclaimer: This is a general procedure for the acylation of an amine with a benzoyl chloride.
Materials:
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2-Fluoro-3-(trifluoromethyl)benzoyl chloride
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A primary or secondary amine
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A non-nucleophilic base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
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Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
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The aqueous layer is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
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The crude amide can be purified by column chromatography or recrystallization.
General workflow for amide synthesis.
Safety Information
2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS05 (Corrosion)[1] |
| Signal Word | Danger[1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[1] |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405[1] |
It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
Concluding Remarks
2-Fluoro-3-(trifluoromethyl)benzoyl chloride, with its unique substitution pattern, serves as a critical intermediate for accessing complex fluorinated molecules. Its primary utility in the synthesis of potent enzyme inhibitors underscores its importance in drug discovery and development. The methodologies outlined in this guide, while based on general chemical principles, provide a solid foundation for its synthesis and application in a research setting. Proper handling and safety precautions are paramount when working with this reactive compound.
